N-tert-butyl-2-phenylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
6941-21-5 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-tert-butyl-2-phenylacetamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)13-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
UYJLDSDYCDMKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butyl 2 Phenylacetamide and Structural Analogs
Direct Synthetic Routes to N-tert-butyl Amides
Direct methods for forming the N-tert-butyl amide linkage are highly sought after for their efficiency. These routes typically involve the reaction of a nitrile with a source of a tert-butyl carbocation or the direct coupling of a carboxylic acid with tert-butylamine (B42293).
Ritter Reaction Pathways and Catalysis
The Ritter reaction is a cornerstone for the synthesis of N-substituted amides. wikipedia.org It involves the electrophilic addition of a carbocation to a nitrile, which is then hydrolyzed to form the amide. wikipedia.org This reaction is particularly useful for creating sterically hindered amides. chinesechemsoc.org While traditionally requiring strong acids like sulfuric acid, which can limit its application, newer methods have focused on milder and more selective catalysts. ias.ac.innii.ac.jp
A general procedure for synthesizing N-tert-butyl amides via the Ritter reaction involves reacting a nitrile with tert-butanol (B103910) or tert-butyl acetate (B1210297) in the presence of an acid catalyst. organic-chemistry.orgias.ac.in For instance, N-tert-butyl-2-phenylacetamide can be synthesized by reacting phenylacetonitrile (B145931) with tert-butanol. ias.ac.in
Copper(II) triflate (Cu(OTf)₂) has emerged as an effective catalyst for Ritter-type reactions. nih.govresearchgate.net It facilitates the coupling of alcohols and nitriles under mild, and in some cases, solvent-free conditions, to produce amides in good yields. nih.govresearchgate.net One protocol describes the use of Cu(OTf)₂ to catalyze the Ritter reaction between various halohydrocarbons (including benzyl (B1604629) and tert-butyl halides) and nitriles in water, offering a green and efficient route to amides. rsc.org Another study highlights a stereoretentive Ritter-like reaction of secondary cycloalkanols with nitriles, catalyzed by Cu(OTf)₂, where the alcohol is activated in situ with thionyl chloride. nih.gov
A water-soluble porphyrazinato copper(II) complex has also been shown to catalyze the reaction of nitriles with primary amines in water, although it was found to be ineffective for secondary amines. scielo.br
The Ritter reaction and its variations have been shown to be applicable to a wide range of nitriles. An optimized, scalable procedure using tert-butyl acetate and acetic acid has demonstrated broad scope for aromatic, alkyl, and α,β-unsaturated nitriles. nih.govacs.org This method provides a convenient and scalable conversion of these nitriles to their corresponding N-tert-butyl amides. acs.org
Studies using various catalysts have confirmed the reaction's versatility. For example, a method employing a catalytic amount of sulfuric acid with tert-butyl acetate was effective for a range of aromatic and aliphatic nitriles, including those with electron-deficient and heteroaromatic systems. organic-chemistry.org Similarly, a bismuth salt-catalyzed Ritter reaction also demonstrated a broad substrate scope. nii.ac.jp An oxidative Ritter-type reaction of α-arylketones was found to tolerate a wide variety of nitriles. chinesechemsoc.org The use of a sulfated polyborate catalyst under solvent-free conditions has also been reported for the synthesis of N-tert-butyl amides from various nitriles. ias.ac.in
Table 1: Examples of Nitrile Substrate Scope in Ritter-type Reactions
| Nitrile Type | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Aromatic Nitriles | tert-butyl acetate, H₂SO₄, acetic acid | Good to Excellent | acs.org |
| Alkyl Nitriles | tert-butyl acetate, H₂SO₄, acetic acid | Good to Excellent | acs.org |
| α,β-Unsaturated Nitriles | tert-butyl acetate, H₂SO₄, acetic acid | Good to Excellent | acs.org |
| Electron-deficient Aromatic Nitriles | tert-butyl acetate, cat. H₂SO₄ | High | organic-chemistry.org |
| Heteroaromatic Nitriles | tert-butyl acetate, cat. H₂SO₄ | High | organic-chemistry.org |
Copper(II) Triflate (Cu(OTf)2)-Catalyzed Transformations of Nitriles
Acylation and Amidation Approaches
Direct condensation of carboxylic acids with amines presents an alternative route to amides. This method, however, can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org More sophisticated methods involve the use of activating agents. libretexts.org
The direct condensation of carboxylic acids with tert-butylamine can be difficult. nih.gov However, methods have been developed to facilitate this transformation. One approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid to form a good leaving group that can be displaced by the amine. libretexts.org Another study showed that tert-butylamides can be formed by adding an excess of tert-butylamine at 20°C in the presence of sulfinyl amides. researchgate.net
Organocatalysis offers a metal-free approach to activate carboxylic acids for amidation. Certain ortho-substituted arylboronic acids have been shown to catalyze the reaction between carboxylic acids and amines, including primary and secondary amines, to form amides. google.com This catalytic activation can occur at room temperature. google.com Another organocatalytic approach utilizes triphenylphosphine (B44618) (Ph₃P) in the presence of carbon tetrachloride (CCl₄) and an in-situ reduction system to mediate amide bond formation between unactivated carboxylic acids and amines. bohrium.com Chiral Brønsted acids have also been employed to catalyze the atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents. researchgate.netthieme-connect.com
Amide Formation via Acyl Chlorides
The synthesis of this compound from phenylacetyl chloride and tert-butylamine is a classic example of nucleophilic acyl substitution. docbrown.infosavemyexams.comchemguide.co.uk This method is widely used for creating amide bonds due to the high reactivity of acyl chlorides. libretexts.org The reaction proceeds rapidly, often at room temperature, and typically results in high yields. libretexts.org
The mechanism for this transformation is a two-stage process: nucleophilic addition followed by elimination. docbrown.infochemguide.co.uk
Nucleophilic Attack : The reaction begins with the lone pair of electrons on the nitrogen atom of tert-butylamine attacking the electrophilic carbonyl carbon of phenylacetyl chloride. docbrown.infochemguide.co.uk The carbonyl carbon is highly susceptible to attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms, which create a partial positive charge. docbrown.info This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. docbrown.info
Elimination : In the second stage, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. docbrown.info Concurrently, the chloride ion, being a good leaving group, is eliminated. docbrown.infosavemyexams.com
Deprotonation : The resulting product is a protonated amide. A second molecule of tert-butylamine then acts as a base, abstracting a proton from the nitrogen atom to yield the final, neutral this compound and tert-butylammonium (B1230491) chloride. libretexts.orglibretexts.org Using two equivalents of the amine or an alternative base like pyridine (B92270) is common practice to neutralize the hydrogen chloride (HCl) that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic. savemyexams.comlibretexts.org
Functional Group Interconversions and Derivatization Strategies
Alkylation Reactions of N-Substituted Phenylacetamides
Alkylation of N-substituted phenylacetamides is a key method for derivatization, but it presents challenges regarding regioselectivity due to the ambident nucleophilic character of the amide group. The reaction can occur at either the nitrogen or the oxygen atom. researchgate.net
The outcome of the alkylation of an amide is highly dependent on the reaction conditions. Amides can exist in equilibrium with their tautomeric imidic acid form, and the corresponding amide anion (amidate) is an ambident nucleophile with charge density on both the nitrogen and oxygen atoms.
O-Alkylation : In their neutral form, amides typically react with strong electrophiles to form O-substituted products, known as imidates. researchgate.net For example, alkylation with reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) leads to O-alkylated derivatives. researchgate.net These O-alkylated products are often the kinetically favored products. However, they can sometimes rearrange to the more thermodynamically stable N-alkylated amides, particularly upon heating. researchgate.net
N-Alkylation : Direct substitution on the nitrogen atom generally occurs when the amide is converted to its conjugate base (the amidate anion) by using a strong base. researchgate.net This anion is a stronger nucleophile, and under these conditions, N-alkylation is typically favored. juniperpublishers.com The choice of solvent, base, and counter-ion can influence the N/O selectivity. For instance, alkylation of the alkali salt of 2-pyridone in DMF predominantly occurs at the nitrogen atom. nih.gov Studies on quinazolin-4-ones have shown that alkylation with benzyl chloride in the presence of bases like potassium carbonate, cesium carbonate, or sodium hydride in DMF leads exclusively to the N-alkylation product. juniperpublishers.com
The regioselectivity is a result of a combination of steric and electronic factors of both the amide and the alkylating agent. nih.gov
Table 1: Factors Influencing Regioselectivity in Amide Alkylation
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
|---|---|---|---|
| Basicity | Strong base (e.g., NaH, K₂CO₃) | Neutral or weakly basic | A strong base generates the amidate anion, which favors N-attack. researchgate.netjuniperpublishers.com |
| Electrophile | Standard alkyl halides (e.g., R-Br, R-I) | "Harder" electrophiles (e.g., trialkyloxonium salts) | Hard and soft acid-base (HSAB) theory can play a role; the nitrogen end of the amidate is "softer" than the oxygen. |
| Solvent | Aprotic solvents (e.g., DMF, THF) | Varies, can occur in various solvents | Aprotic solvents effectively solvate the cation of the base, leaving the anion more reactive. juniperpublishers.comnih.gov |
| Product Stability | Generally the thermodynamic product | Often the kinetic product | The N-alkyl amide is typically more stable than the O-alkyl imidate and can be formed via rearrangement. researchgate.net |
The mechanism of amide alkylation is significantly influenced by the chosen catalysts and reaction conditions.
Under basic conditions, the primary role of the base (e.g., NaH, K₂CO₃) is to deprotonate the amide, forming the nucleophilic amidate anion. researchgate.net This anion then participates in a standard Sₙ2 reaction with an alkyl halide. Phase-transfer catalysts can be employed in two-phase systems (solid-liquid) to facilitate the reaction. researchgate.netjuniperpublishers.com
A different mechanistic pathway, known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction, enables the N-alkylation of amides using alcohols as the alkylating agents. acs.orgchemrxiv.org This method is considered a green chemistry approach as it generates water as the only byproduct. researchgate.net This process is typically catalyzed by transition metal complexes, including those based on palladium, ruthenium, or iridium. acs.orgresearchgate.net
The catalytic cycle for the borrowing hydrogen mechanism generally involves:
Alcohol Oxidation : The metal catalyst oxidizes the alcohol to the corresponding aldehyde or ketone, with the hydrogen being temporarily held by the catalyst to form a metal-hydride species. chemrxiv.org
Condensation : The newly formed aldehyde condenses with the amide to form an intermediate, likely an enamine or a related species.
Reduction : The metal-hydride species then reduces the intermediate, transferring the hydrogen back and resulting in the N-alkylated amide product and regenerating the active catalyst. chemrxiv.org
Aerobic conditions can also promote these reactions, where metal-catalyzed aerobic alcohol oxidation provides the aldehyde intermediate in a thermodynamically favorable process. acs.org
Regioselectivity Studies: O- vs. N-Alkylation
Palladium-Catalyzed C-N Cross-Coupling Methods for Amide Synthesis
Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amidation, represent a powerful and versatile method for forming C-N bonds, including the synthesis of N-aryl and N-alkyl amides. syr.eduacs.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance. wikipedia.orgrsc.org
The general transformation involves the coupling of an amide with an aryl or vinyl halide (or pseudohalide like a triflate) in the presence of a palladium catalyst and a base. syr.edu The catalytic cycle is believed to be analogous to that of the more common Buchwald-Hartwig amination (coupling of an amine). syr.edu
The key steps in the catalytic cycle are:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. wikipedia.org
Amide Binding and Deprotonation : The amide coordinates to the Pd(II) center. A base then deprotonates the amide's N-H bond to form a palladium amidate complex. wikipedia.org The order of these two steps can sometimes be reversed.
Reductive Elimination : This is the crucial C-N bond-forming step. The aryl group and the nitrogen of the amidate group are eliminated from the palladium center, forming the N-aryl amide product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The success of these reactions is highly dependent on the choice of phosphine (B1218219) ligand attached to the palladium center. Sterically hindered and electron-rich monodentate or bidentate phosphine ligands have been developed to facilitate the reductive elimination step, which is often the rate-limiting step, and to improve catalyst stability and activity. syr.eduwikipedia.org
Table 2: Typical Components for Palladium-Catalyzed Amidation
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Amide | Primary or secondary amides | Nucleophile |
| Coupling Partner | Aryl/vinyl halides (Cl, Br, I), triflates | Electrophile |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | Xantphos, Buchwald's biaryl phosphines | Stabilizes the catalyst, promotes oxidative addition and reductive elimination |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonates the amide to form the active nucleophile |
| Solvent | Toluene, Dioxane | Aprotic solvent to dissolve reactants |
Transformations Involving Hydroximoyl Chlorides and Related Precursors
A less common but effective route to N-substituted amides involves precursors such as hydroximoyl chlorides. These compounds can be used to generate nitrile oxides in situ, which are versatile intermediates in organic synthesis. researchgate.netresearchgate.net
One specific method involves the reaction of a (Z)-hydroximoyl chloride with an isocyanide, such as tert-butyl isocyanide, to form an α-(hydroxyimino)amide. rsc.org This reaction is promoted by phosphinic acid and a base like triethylamine (B128534). The phosphinic acid plays a crucial role in facilitating the addition of the isocyanide. rsc.org
The resulting α-(hydroxyimino)amide is a stable intermediate that can be readily converted to other valuable compounds. For instance, hydrogenation of the α-(hydroxyimino)amide derivative using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere leads to the corresponding α-aminoamide in high yield. rsc.org
The two-step synthetic sequence can be summarized as follows:
α-(Hydroxyimino)amide Formation : Ar-C(Cl)=NOH (Hydroximoyl chloride) + R-NC (Isocyanide) → Ar-C(=NOH)C(=O)NHR (α-(hydroxyimino)amide)
Reduction to α-Aminoamide : Ar-C(=NOH)C(=O)NHR + H₂/Pd-C → Ar-CH(NH₂)C(=O)NHR (α-aminoamide)
This pathway provides access to α-aminoamides, which are structurally related to this compound and are important building blocks in medicinal chemistry. rsc.org
Synthetic Utility of Halogenated Acetamide (B32628) Intermediates (e.g., α-bromoamides)
α-Haloacetamides, particularly α-bromoamides, are highly versatile intermediates in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the halogen. rsc.org This dual reactivity allows for their application in a wide array of chemical transformations, including nucleophilic substitutions, cycloadditions, and domino reactions to form complex nitrogen-containing heterocyles. rsc.orghku.hk
A primary route to α-bromoamides involves the acylation of an amine with an α-bromoacetyl halide. For instance, tertiary α-bromoamides can be prepared by reacting a suitable amine with a reagent like 2-bromoisobutyryl bromide in the presence of a base such as triethylamine (Et3N). sorbonne-universite.fr The classical approach for secondary amides involves the straightforward substitution at the carbonyl group of an α-haloacetyl halide with a primary amine. nih.gov
In the context of this compound, the corresponding α-bromo intermediate, (S)-2-bromo-N-(tert-butyl)-2-phenylacetamide, serves as a key precursor for further functionalization. researchgate.net Theoretical and experimental studies have explored its reactivity, for example, in fluorination reactions using silver fluoride (B91410) (AgF). researchgate.netresearchgate.net These studies suggest a double-inversion pathway that proceeds through a transient aziridinone (B14675917) intermediate. researchgate.net The reaction of this α-bromoamide with a nucleophile allows for the introduction of various substituents at the α-position, highlighting the synthetic utility of these halogenated intermediates. Another advanced method for preparing α-haloamides involves the reaction of isocyanates with halocarbenoids, which is particularly effective for synthesizing sterically hindered amides. rsc.org
The table below summarizes a representative reaction for the formation of an α-bromoamide intermediate.
| Reactants | Reagents | Product | Yield | Ref |
| Amine, 2-Bromoisobutyryl bromide | Et3N, Dichloromethane | Tertiary α-bromoamide | 65-84% | sorbonne-universite.fr |
| (S)-2-bromo-N-(tert-butyl)-2-phenylacetamide | AgF | 2-fluoro-N-(tert-butyl)-2-phenylacetamide | — | researchgate.netresearchgate.net |
Multicomponent Reaction (MCR) Strategies for Complex Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient pathway to complex molecules. nih.gov These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds from simple starting materials.
The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, providing facile access to α-acylamino amides. The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To generate derivatives of this compound, tert-butyl isocyanide is used as the isocyanide component and phenylacetic acid serves as the carboxylic acid. The diversity of the final products is then achieved by varying the aldehyde and amine components.
Research has demonstrated the successful application of the Ugi reaction to produce structurally complex this compound derivatives. For example, a three-component Ugi reaction between a propanoic acid derivative, an aromatic aldehyde, and tert-butyl isocyanide yields novel this compound derivatives containing a diazocinone moiety in moderate to good yields. researchgate.netresearchgate.net In another application, a chemoenzymatic tandem process involving an oxidation step followed by an Ugi reaction with components including phenylacetic acid and tert-butyl isocyanide produced a substituted this compound with a 33% yield. rsc.org Furthermore, a cascade Ugi/Ullmann reaction sequence has been developed to access fused indazolo-quinoxalinone structures, where the initial Ugi product is an this compound derivative that undergoes subsequent intramolecular cyclization. semanticscholar.org
The following table presents examples of substituted N-tert-butyl-2-phenylacetamides synthesized via Ugi-type reactions.
| Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Product | Yield | Ref |
| 3-(1-(2-aminophenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid (bifunctional) | Aromatic Aldehyde | (Internal) | tert-butyl isocyanide | N-tert-butyl-2-(6-oxo-11-phenyl-7,8-dihydrobenzo[b]pyrrolo[1,2-d] rsc.orgCurrent time information in Bangalore, IN.diazacine-5(6H)-yl)-2-phenylacetamides | Moderate to Good | researchgate.netresearchgate.net |
| p-methoxybenzylamine | Benzaldehyde (from benzyl alcohol oxidation) | Phenylacetic acid | tert-butyl isocyanide | N-t-Butyl-2-[(4-methoxyphenyl)methyl-(2-phenylacetylo) amino]-2-phenylacetamide | 33% | rsc.org |
| 1H-Indazol-7-amine | Phenylglyoxylic acid | (Internal) | tert-butyl isocyanide | N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide | 73% (2 steps) | semanticscholar.org |
Multicomponent reactions are powerful tools for constructing heterocyclic systems. By incorporating an N-phenylacetamide motif into one of the starting materials, MCRs can be used to synthesize complex molecules featuring both the acetamide functionality and a heterocyclic ring, such as a thiazole (B1198619).
The Hantzsch thiazole synthesis is a classic MCR that forms a thiazole ring from an α-haloketone and a thioamide. By employing a thioamide derived from an N-phenylacetamide structure, this reaction can be adapted to create N-phenylacetamide-thiazole hybrids. More contemporary MCRs have been developed to access related structures. For instance, novel thiazolidin-4-one derivatives have been synthesized via MCR. dmed.org.ua In one study, certain resulting compounds were identified as C-5-N-phenylacetamide derivatives of thiazolidin-4-one. dmed.org.ua
The versatility of N-phenylacetamide derivatives as building blocks in MCRs extends to other heterocycles as well. Cyanoacetanilide derivatives are used in MCRs with various aldehydes and cyclic ketones to produce fused pyran and pyridine systems. ajol.info Similarly, MCRs for the synthesis of thiophene (B33073) derivatives have utilized 2-cyano-phenylacetamide precursors. tandfonline.com Another strategy involves the Kabachnik–Fields reaction under ultrasound irradiation to synthesize α-aminophosphonates that incorporate both a thiazole and a quinoline (B57606) moiety, starting from a functionalized aminothiazole. nih.gov These examples underscore the broad utility of N-phenylacetamide units in MCR strategies for the rapid assembly of diverse heterocyclic structures.
The table below provides an example of an MCR strategy leading to heterocyclic N-phenylacetamide derivatives.
| Reaction Type | Key Reactants | Product Type | Ref |
| MCR / [2+3]-cycloaddition | 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, N-Aryl-2-chloroacetamide | N-phenylacetamide-substituted thiazolidin-4-ones | dmed.org.ua |
| MCR | 2-Cyano-N-phenylacetamide derivatives, Aromatic aldehydes, Cyclohexane-1,3-dione | Tetrahydrobenzopyrans and Tetrahydrobenzopyridines | ajol.info |
| Kabachnik–Fields MCR | Aminothiazole derivatives, Quinolone carbaldehydes, Triethylphosphite | α-Aminophosphonates with thiazole and quinoline moieties | nih.gov |
Elucidation of Reaction Mechanisms and Mechanistic Insights
Detailed Reaction Pathway Delineation
The Ugi four-component reaction (Ugi-4CR) provides a powerful and atom-economical route to complex molecules, including derivatives of N-tert-butyl-2-phenylacetamide. wiley.comuni-halle.de The reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.
A proposed mechanism for a reaction involving tert-butyl isocyanide to form a derivative of this compound begins with the formation of an imine from an amine and an aldehyde. wiley.com The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. wiley.com This is followed by an intramolecular rearrangement to yield the final α-acylamino amide product. wiley.com In some cases, post-Ugi modifications, such as intramolecular cyclizations, can be employed to generate further molecular diversity. wiley.com The choice of isocyanide is critical, with tert-butyl isocyanide often yielding more efficient reactions compared to other isocyanides like cyclohexyl isocyanide. wiley.com
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reference |
| Amine | Benzaldehyde | 1H-indole-2-carboxylic acid | tert-Butyl isocyanide | Pyrazino[1,2-a]indole-1,4-dione-indole-2-phenylacetamide derivative | wiley.com |
| Amine | Para-formaldehyde | Isocyanide | Carboxylic acid | N-tert-butyl-2-phenyl-acetamide | uni-halle.de |
The Ritter reaction is a classic method for the synthesis of N-substituted amides. ias.ac.in It involves the reaction of a nitrile with a carbocation precursor, such as a tertiary alcohol, in the presence of a strong acid. ias.ac.inorganic-chemistry.org An efficient modification of this reaction utilizes tert-butyl acetate (B1210297) as the source of the tert-butyl cation, with a catalytic amount of sulfuric acid. organic-chemistry.org This method has proven effective for a broad range of aromatic and aliphatic nitriles, leading to the corresponding N-tert-butyl amides in excellent yields. organic-chemistry.orgnih.gov
The catalytic cycle begins with the protonation of the alcohol (or other carbocation precursor) by the acid, followed by the loss of water to generate a stable carbocation. organic-chemistry.org This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. organic-chemistry.org Subsequent hydrolysis of the nitrilium ion upon aqueous workup yields the final N-substituted amide. organic-chemistry.org The use of heterogeneous catalysts like aluminum hydrogen sulfate (B86663) [Al(HSO4)3] has also been explored, offering the advantage of easy recovery and reuse. ias.ac.in
| Nitrile | Carbocation Source | Catalyst | Product | Reference |
| Phenylacetonitrile (B145931) | tert-Butyl alcohol | Aluminum hydrogen sulfate | This compound | ias.ac.in |
| Aromatic/Aliphatic Nitriles | tert-Butyl acetate | Sulfuric acid | N-tert-butyl amides | organic-chemistry.org |
The stereochemistry of reactions involving derivatives of this compound has been a subject of detailed investigation. In silver-promoted fluorination and trifluoromethylthiolation of chiral α-bromoamides, the reaction proceeds with a net retention of configuration. researchgate.net This stereochemical outcome is rationalized by a double-inversion pathway. researchgate.netresearchgate.net
Metal-free C-H borylation of phenylacetamide derivatives represents a significant advancement in creating carbon-boron bonds under environmentally benign conditions. acs.orgnih.gov This reaction typically utilizes BBr3 as the borylating agent. researchgate.net Mechanistic studies, including in situ IR and 11B NMR spectroscopy, have provided valuable insights into the reaction pathway. acs.orgnih.gov
The reaction is initiated by the coordination of the carbonyl oxygen of the amide to BBr3, forming an adduct. acs.orgnih.gov This is followed by a bromine transfer to another BBr3 molecule, generating a borenium intermediate. nih.gov Subsequent electrophilic attack of this intermediate at the ortho-position of the phenyl ring, followed by deprotonation, leads to the borylated product. researchgate.net DFT calculations have been employed to understand the regioselectivity of this reaction, comparing the activation barriers for attack at different positions on the aromatic ring. nih.govresearchgate.net
| Substrate | Borylating Agent | Key Intermediate | Product | Reference |
| N-(tert-butyl)-2-methyl-2-phenylpropanamide | BBr3 | Carbonyl oxygen-coordinated BBr3 adduct, Borenium intermediate | Ortho-borylated product | acs.org |
| 4-bromo-N-(tert-butyl)-1-naphthamide | BBr3 | INT-1d, INT-1d' | Dibromo product 2d | acs.orgnih.gov |
The alkylation of N-substituted 2-phenylacetamides can proceed via two main pathways: N-alkylation or O-alkylation. researchgate.net The regioselectivity of this reaction is highly dependent on the alkylating agent and the reaction conditions. researchgate.net
Alkylation with reagents like dialkyl sulfates can lead to a mixture of N- and O-alkylated products, with the O-alkylated product often being the kinetic product and the N-alkylated product being the thermodynamically more stable one. researchgate.net In contrast, powerful alkylating agents like trialkyloxonium tetrafluoroborates tend to favor O-alkylation, forming salts of N-alkyliminoethers. researchgate.net Under basic conditions, it is possible to achieve highly selective N-alkylation, in some cases leading to the N-product in quantitative yields. researchgate.net
Unraveling Metal-Free Borylation Reaction Mechanisms
Identification and Characterization of Reactive Intermediates
The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient reactive intermediates. In the context of the reactions discussed, several key intermediates have been proposed and, in some cases, experimentally observed.
Aziridinone (B14675917) Intermediates: In the silver-promoted fluorination and trifluoromethylthiolation of α-bromo-N-(tert-butyl)-2-phenylacetamide, the formation of a neutral aziridinone intermediate is a crucial step. researchgate.net This three-membered ring intermediate is generated through an intramolecular nucleophilic substitution and is central to explaining the observed stereochemistry. researchgate.netresearchgate.net
Borenium Intermediates: During the metal-free borylation of phenylacetamides, the formation of a borenium intermediate (INT-1d') has been identified through 11B NMR spectroscopy. acs.orgnih.gov This highly electrophilic species is responsible for the subsequent C-H activation and borylation of the aromatic ring. nih.gov
Nitrilium Ions: In the Ritter reaction, the nitrilium ion is a key intermediate formed from the addition of a carbocation to the nitrile nitrogen. organic-chemistry.org Its subsequent hydrolysis leads to the formation of the amide product. organic-chemistry.org
Stereoselectivity and Enantiocontrol in Synthesis
The stereochemical outcome of reactions involving the synthesis and modification of this compound and its derivatives is a subject of detailed mechanistic investigation. Studies have revealed that the stereoselectivity is often governed by the formation of key intermediates and the steric and electronic properties of the substituents.
The stereoselectivity of this C-3 attack on the aziridinone intermediate is significantly influenced by the steric bulk of the substituents on both the α-carbon and the amide nitrogen. researchgate.net For instance, the bulky tert-butyl group on the nitrogen of this compound plays a crucial role in directing the approach of the incoming nucleophile, thereby controlling the stereochemical outcome. researchgate.net
In other synthetic approaches, enantiocontrol has been achieved using chiral catalysts. For example, the kinetic resolution of α-hydroxy amides through aerobic oxidation can be catalyzed by chiral vanadyl complexes. pnas.org The enantioselectivity in these reactions is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions. pnas.org Specifically, in the oxidation of mandelamide derivatives, the enantiocontrol was found to be significantly influenced by the substituents on the N-salicylidene-based ligands of the vanadyl catalyst. pnas.org
The table below summarizes key findings on stereoselective transformations involving derivatives of this compound.
| Reaction | Substrate | Reagent/Catalyst | Key Mechanistic Feature | Stereochemical Outcome | Ref |
| Fluorination | (S)-2-bromo-N-(tert-butyl)-2-phenylacetamide | AgF | Double-inversion via aziridinone intermediate | Retention of configuration | researchgate.net |
| Trifluoromethylthiolation | Chiral α-bromoamides | AgSCF₃ | Nucleophilic attack on aziridinone intermediate | Depends on steric bulk of substituents | researchgate.net |
| Aerobic Oxidation | N-benzyl-mandelamide | Chiral Vanadyl Complexes | Kinetic resolution | High enantioselectivity (krel > 100) with specific ligands | pnas.org |
Regioselectivity Determinants in Amide Functionalization
The functionalization of the this compound scaffold presents challenges in controlling regioselectivity, particularly in reactions involving C-H activation of the phenyl ring or modification of the amide group itself. The interplay between directing groups, steric hindrance, and electronic effects are critical determinants of the reaction site.
In transition metal-catalyzed reactions, the amide group can act as a directing group to control regioselectivity. For instance, palladium-catalyzed C(sp²)-H olefination and alkynylation of substrates containing a phenylacetamido group have been achieved with high regioselectivity for the ortho position of the phenyl ring. researchgate.net The amide's carbonyl oxygen coordinates to the metal center, positioning it for the selective activation of the ortho-C-H bond. researchgate.net
Furthermore, the regioselectivity of bond cleavage can be tuned by the choice of metal catalyst and ligands. In the rhodium-catalyzed reaction of α-hydroxy-β-lactams derived from phenylacetamide, selective cleavage of the distal C(sp²)-C(sp³) bond over the proximal C(sp³)-C(sp³) bond was achieved by tuning the phosphine (B1218219) ligands on the rhodium center. nih.gov This selectivity allows for the synthesis of complex N-fused heterocycles. nih.gov The direct α-sulfidation of tertiary amides is also highly regioselective, with the reaction favoring α-aryl acetamides over other aliphatic amides, highlighting the role of the α-aryl group in stabilizing reaction intermediates. chemrxiv.org
The table below outlines the determinants of regioselectivity in various functionalization reactions of this compound and related structures.
| Reaction Type | Substrate Type | Catalyst/Reagent | Regioselectivity Determinant | Outcome | Ref |
| C-H Borylation | N-(tert-butyl)-2-methyl-2-phenylpropanamide | BBr₃ (metal-free) | Carbonyl oxygen coordination directs electrophilic attack; bulky N-substituent lowers the energy barrier. | Ortho-functionalization of the phenyl ring. | nih.govacs.org |
| C-H Olefination | Phenylacetamido-2-pyridones | Pd(OAc)₂ (ligand-free) | Amide as an inbuilt directing group. | Ortho-C(sp²)-H functionalization of the phenyl ring. | researchgate.net |
| α-Sulfidation | Tertiary α-aryl acetamides | Tf₂O, Sulfoxides | Substrate structure; reaction is selective for α-aryl acetamides. | α-sulfidation of the amide. | chemrxiv.org |
| C-C Bond Cleavage | α-hydroxy-β-lactams | [Rh(OH)(cod)]₂ / Phosphine ligands | Choice of ligand on the Rhodium metal center. | Selective distal C(sp²)-C(sp³) bond cleavage. | nih.gov |
Advanced Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have proven indispensable in understanding the fundamental electronic properties and reaction pathways of N-tert-butyl-2-phenylacetamide and related amide systems.
Density Functional Theory (DFT) Applications to Reaction Mechanisms and Stereochemistry
Density Functional Theory (DFT) has been widely applied to investigate the mechanisms and stereochemical outcomes of reactions involving this compound and its analogs. For instance, DFT calculations have been used to rationalize the stereoselectivity in the fluorination of chiral α-bromoamides, suggesting a double-inversion mechanism that proceeds through an aziridinone (B14675917) intermediate. researchgate.net These computational models provide a detailed energetic landscape of the reaction, identifying key transition states and intermediates that govern the observed stereochemistry.
In studies of metal-free borylation reactions, DFT calculations at the B3LYP/def2-SVP level of theory have been employed to understand the reaction mechanism and regioselectivity. acs.org For a model substrate, N-(tert-butyl)-2-methyl-2-phenylpropanamide, calculations revealed the formation of a stable adduct with BBr3, followed by a bromine transfer and an intramolecular electrophilic attack. acs.org These computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Furthermore, DFT has been utilized to explore the diastereodivergent and enantioselective aza-Henry reactions, where the calculations help in understanding the role of catalysts and the origins of stereoselectivity. nih.gov The theory can model the non-covalent interactions between the substrate, catalyst, and reagents, which are critical in determining the reaction's stereochemical course.
Ab-Initio Methods for Precise Molecular Property Predictions
Ab-initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting molecular properties. While specific ab-initio studies solely focused on this compound are not extensively documented in the provided results, the principles of these methods are fundamental to computational chemistry. aps.org These methods can be used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic energies with high precision. For complex systems, ab-initio calculations can be computationally demanding, but they provide benchmark data against which other methods, like DFT, can be validated. aps.org The application of such methods to this compound would yield a definitive understanding of its intrinsic molecular characteristics.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis provide a dynamic picture of molecular behavior, revealing the accessible conformations and the energetic barriers between them.
Conformational Preferences and Intramolecular Hydrogen Bonding Networks
The conformational landscape of this compound is influenced by the rotational freedom around its single bonds and the potential for intramolecular interactions. The bulky tert-butyl group plays a significant role in dictating the preferred conformations around the amide bond. unipi.it In related systems, the tert-butyl group has been shown to strongly favor a cis amide conformation due to steric effects. unipi.it
Assessment of Rotational Barriers and Molecular Planarity
The rotational barriers around key single bonds in this compound, particularly the N-C(aryl) and amide C-N bonds, are critical determinants of its dynamic behavior and potential for atropisomerism. Studies on analogous N-arylacetamides have shown that the rotational barrier around the N-Ar bond can be significant. nih.gov For one 2-phenylacetamide (B93265) analog, the barrier was measured to be 31 kcal/mol. nih.gov This high barrier can lead to the existence of stable rotational isomers at room temperature.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. imperial.ac.ukwpmucdn.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
While specific FMO analysis for this compound was not found in the search results, the principles can be applied to understand its potential reactivity. The HOMO would likely be located on the electron-rich phenyl ring or the amide group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be associated with the carbonyl group, making it a target for nucleophilic attack.
In the context of pericyclic reactions, FMO theory can predict whether a reaction is thermally or photochemically allowed and can explain the observed stereochemistry. imperial.ac.uk For reactions involving this compound, such as cycloadditions or electrocyclizations, an analysis of the HOMO-LUMO interactions of the reactants would provide valuable insights into the feasibility and outcome of the reaction. DFT calculations are often used to determine the energies and shapes of the frontier orbitals for this purpose. researchgate.net
Correlation of HOMO-LUMO Gaps with Chemical Stability and Reactivity
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing the chemical reactivity and stability of a molecule. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
For derivatives of phenylacetamide, density functional theory (DFT) calculations have been employed to determine these properties. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarized and can be classified as a soft molecule with higher chemical reactivity. researchgate.net The reactivity can be quantitatively assessed by the energy difference between the LUMO of an electrophile and the HOMO of a nucleophile. wuxibiology.com
| Compound Family | Method | Significance of HOMO-LUMO Gap |
| Phenylacetamide Derivatives | DFT | A smaller gap correlates with higher reactivity. researchgate.net |
| Benzamide (B126) Derivatives | DFT/B3LYP | The lowest gap value indicates the highest chemical reactivity. tandfonline.com |
Mapping Electrophilic and Nucleophilic Interaction Sites
Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui functions are used to identify the regions within a molecule that are prone to electrophilic and nucleophilic attack. nih.gov The MEP map visually represents the charge distribution, with negative potential regions (typically colored red) indicating sites for electrophilic attack and positive potential regions (blue) indicating sites for nucleophilic attack.
In amides, protonation and reactions with many electrophiles occur at the oxygen atom due to its higher electronegativity, making it a primary site for electrophilic interaction. researchgate.net The nitrogen atom can also act as a nucleophilic center, particularly under strongly alkaline conditions where the amide anion is formed. researchgate.net For this compound, the carbonyl oxygen is expected to be a primary site for electrophilic attack, while the nitrogen lone pair and the phenyl ring could be involved in nucleophilic and electrophilic interactions, respectively.
Energetic Profiling of Chemical Transformations
Computational chemistry allows for the detailed study of reaction mechanisms by calculating the energy changes that occur as reactants are converted into products.
Gibbs Free Energy Profiles and Activation Energy Barriers
The Gibbs free energy (ΔG) combines enthalpy and entropy changes and is used to determine the spontaneity of a reaction. wikipedia.org A reaction profile plotting the Gibbs free energy against the reaction coordinate illustrates the energy barriers (activation energies) that must be overcome for the reaction to proceed. libretexts.org The highest point on this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔG‡). libretexts.org A higher activation energy corresponds to a slower reaction rate. libretexts.org
For example, in a study on the metal-free borylation of a model phenyl acetamide (B32628), the Gibbs free energy profile was calculated to understand the reaction mechanism. acs.org The initial complexation of N-(tert-butyl)-2-methyl-2-phenylpropanamide with BBr3 had a Gibbs free energy of -3.7 kcal/mol. acs.org The subsequent transition state for bromine transfer had an activation barrier of 23.8 kcal/mol. acs.org Such calculations are crucial for understanding reaction feasibility and identifying the rate-determining step. researchgate.net
| Reaction Step | System | Gibbs Free Energy (ΔG) / Activation Barrier (kcal/mol) |
| Complexation | N-(tert-butyl)-2-methyl-2-phenylpropanamide with BBr3 | -3.7 |
| Bromine Transfer (TS) | Adduct of N-(tert-butyl)-2-methyl-2-phenylpropanamide and BBr3 | 23.8 |
Distortion/Interaction Energy Decomposition Analysis of Transition States
The Distortion/Interaction model, also known as the Activation Strain Model, is a powerful tool for analyzing activation barriers. nih.govchemrxiv.org It partitions the energy of a transition state into two components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int). chemrxiv.org
Distortion Energy: The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov
Interaction Energy: The actual energy of interaction between the distorted reactant molecules in the transition state. nih.gov
This analysis provides deep insights into the factors controlling reactivity. For instance, a high activation barrier might be due to a large distortion energy required to break strong bonds or a weak interaction energy between the reacting fragments. nih.gov In a study of a cycloaddition reaction involving tert-butylazide, the distortion energy was found to be the main contributor to the activation barrier, with the azide (B81097) fragment requiring significantly more energy to distort than the other reactant. chemrxiv.org This type of analysis helps in understanding and predicting how changes in reactant structure will affect the reaction rate. dsvatunek.comresearchgate.net
Molecular Modeling for Intermolecular and Host-Guest Interactions
Molecular modeling is instrumental in understanding how molecules interact with each other, which is fundamental to many chemical and biological processes.
Elucidation of Electron Transfer Mechanisms
Electron transfer is a key process in many chemical reactions and biological functions. Computational modeling can elucidate the mechanisms of these transfers, particularly in host-guest systems. For instance, in a study of a thiacalix worldscientific.comarene derivative functionalized with a tBu-phenyl acetamide moiety, computational modeling supported the postulation of electron transfer interactions between the electron-rich host and mercury(II) ions. researchgate.netresearchgate.net This interaction was responsible for the observed "Turn-ON" fluorescence response of the sensor. researchgate.netresearchgate.net
Similarly, studies on carbene-metal-amides (CMAs), which are donor-bridge-acceptor molecules, use time-dependent DFT (TD-DFT) calculations to understand charge-transfer (CT) emissions. uea.ac.uk These models can predict how the environment, such as a host matrix, can tune the energy of the CT emission by influencing the electrostatic interactions between the host and guest. uea.ac.uk
Computational Insights into Binding Stoichiometry and Affinities
Computational methods are instrumental in predicting the binding affinity, which quantifies the strength of the interaction between a ligand and its target protein. nih.gov While detailed computational studies specifically determining the binding stoichiometry of this compound are not extensively available in the reviewed scientific literature, significant insights into its binding affinities have been reported through in silico screening studies.
One such study investigated a library of fifty small molecules with potential antituberculosis properties, including this compound. semanticscholar.orgresearchgate.net This research aimed to identify novel inhibitors for two key proteins from Mycobacterium tuberculosis: the enoyl-acyl carrier protein reductase (InhA) and the transcriptional repressor EthR. semanticscholar.org The inhibition of these proteins is a critical strategy in the development of new antituberculosis drugs. semanticscholar.org
The binding affinity of this compound was evaluated against both InhA and EthR using molecular docking simulations. semanticscholar.org The study utilized the DockThor server for initial screening, which is based on a flexible-ligand and rigid-receptor grid-based system. semanticscholar.org The results indicated that this compound exhibited notable binding affinities for both protein targets. semanticscholar.org Specifically, the binding affinity scores were -7.82 kcal/mol for the InhA receptor and -7.35 kcal/mol for the EthR receptor. semanticscholar.org These values are significant as they are lower (indicating stronger binding) than the control drugs used in the study, Isoniazid for InhA and Ethionamide for EthR. semanticscholar.org
The following table summarizes the binding affinity data for this compound from this study:
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| InhA | 3FNG | -7.82 |
| EthR | 3G1M | -7.35 |
This interactive data table is based on findings from an in silico study on potential antituberculosis compounds. semanticscholar.org
These computational findings highlight the potential of this compound as a binder to these specific mycobacterial proteins, warranting further investigation. The negative binding affinity values suggest that the binding process is spontaneous and energetically favorable.
Applications of Molecular Docking in Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. semanticscholar.org This method is crucial for understanding the molecular basis of ligand-target recognition. In the context of this compound, molecular docking has been applied to elucidate its interaction with the InhA and EthR proteins of Mycobacterium tuberculosis. semanticscholar.org
The in silico screening that identified the binding affinities of this compound also provided insights into its binding mode. semanticscholar.org The study employed a two-step molecular docking approach, initially using the DockThor server and subsequently using Autodock Vina for more refined binding energy calculations and conformational analysis. semanticscholar.org Autodock Vina utilizes the Lamarckian Genetic Algorithm to evaluate the binding energy of ligands with their receptor proteins. semanticscholar.org
The results from the Autodock Vina analysis provided more detailed information on the interactions between this compound and the amino acid residues within the binding pockets of InhA and EthR. For the InhA receptor, the docking results indicated a binding energy of -7.30 kcal/mol and predicted a hydrogen bond interaction with the amino acid residue GLY96, with a bond distance of 2.40 Å. In the case of the EthR receptor, the binding energy was calculated to be -5.20 kcal/mol, and no hydrogen bonds were predicted in this particular docking simulation.
The following table details the molecular docking results for this compound:
| Target Protein | Binding Energy (kcal/mol) | Predicted Hydrogen Bonds | Interacting Residue(s) |
| InhA | -7.30 | 1 | GLY96 |
| EthR | -5.20 | 0 | None Predicted |
This interactive data table summarizes the molecular docking results from a study investigating novel antituberculosis compounds.
It is important to note that while this compound was identified as a compound with good binding affinity in the initial screening, it was not selected as one of the lead compounds for further analysis, which included molecular dynamics simulations in that particular study. semanticscholar.org The lead compounds, C22 and C29, exhibited even more favorable binding affinities and drug-like properties. semanticscholar.org Nevertheless, the application of molecular docking successfully identified this compound as a molecule with the potential to bind to important therapeutic targets in Mycobacterium tuberculosis, demonstrating the utility of this computational approach in ligand-target recognition and early-stage drug discovery. semanticscholar.org
Structure Reactivity and Structure Function Relationships of N Tert Butyl 2 Phenylacetamide Derivatives
Influence of Structural Modifications on Chemical Reactivity and Selectivity
The reactivity and selectivity of N-tert-butyl-2-phenylacetamide derivatives are highly sensitive to structural changes. Modifications, whether involving bulky groups or electronically active substituents, can dictate the outcome of chemical transformations.
Steric Effects of Bulky Substituents (e.g., tert-butyl group) on Reactivity
The tert-butyl group, a prominent feature of this compound, exerts significant steric hindrance that can fundamentally alter reaction pathways and rates. rsc.org This steric bulk is not merely an impediment but a tool for controlling reactivity.
Table 1: Influence of N-Substituent on the Borylation of Phenylacetamide Data sourced from computational analysis. acs.org
| N-Substituent | Amide–BBr₃ Complex Stability (kcal/mol) | Overall Energy Barrier (kcal/mol) |
| tert-butyl | -3.7 | 24.2 |
| Methyl | -6.0 | 28.6 |
| Hydrogen | -10.1 | 35.4 |
This principle, where steric hindrance accelerates a reaction, is an example of the Thorpe-Ingold effect. In related substrates, the presence of two substituents can push the phenyl group away, facilitating the formation of a six-membered boronated intermediate. acs.org Similarly, the steric shielding provided by a tert-butyl group can be exploited in designing photoswitchable organocatalysts. acs.org The bulky group can act as a conformational anchor, effectively blocking the active site in one isomeric state while allowing activity in another. acs.org The lower reactivity observed in N-benzyl-2-phenylacetamide compared to N-ethyl-2-phenylacetamide can also be partly attributed to steric effects. researchgate.net
Electronic and Steric Impacts of Halogenation and Other Substituents
The introduction of halogens and other substituents onto the aromatic rings of this compound derivatives introduces a combination of electronic and steric effects that can fine-tune reactivity and selectivity. gu.se These effects are critical in directing reactions to specific sites on a molecule.
Table 2: Borylation of Substituted N-(tert-butyl)-1-naphthamides acs.org
| Substituent at 4-Position | Product | Yield |
| -H | 3a | 92% |
| 7-Me | 3b | 82% |
| -Br (various positions) | 3c, 3d | 79-84% |
| -F | 3e | 68% |
| -Me | 3f | 89% |
However, in other reaction systems, electronic effects can be more pronounced. For instance, in the palladium-catalyzed reactions of N-benzyl-N-t-butyl-α-diazoacetamides, electron-withdrawing groups on the benzyl (B1604629) ring tend to divert the reaction away from certain pathways in favor of C-H insertion. mdpi.com Conversely, the electronic nature of substituents on an N-phenyl ring was found to have no significant effect on the progress of a photosensitized conversion of β-enaminonitriles to α-keto amides. acs.org The impact of a substituent is therefore highly context-dependent, relying on the specific reaction mechanism, and can be understood through principles like the Hammett relationship, which quantifies the electronic influence (both inductive and resonance) of substituents on a reaction center. annualreviews.org
Structure-Performance Correlations in Catalysis
Derivatives of this compound serve as versatile scaffolds for the design of ligands in transition metal catalysis. The steric and electronic properties of these ligands are paramount in controlling catalytic activity and, crucially, enantioselectivity.
Ligand Design and its Role in Enantioselective Catalysis
The rational design of ligands allows for the fine-tuning of a metal's catalytic properties. By modifying the acetamide (B32628) framework, researchers can create ligands with specific steric and electronic characteristics to influence the outcome of a reaction. A notable example involves the synthesis of palladalactams, a type of palladium complex, from ligand precursors based on 2-chloro-N-phenylacetamide. rsc.orgresearchgate.net By reacting this precursor with various monophosphines (from electron-donating trialkylphosphines to triarylphosphines), a series of ligands with tunable properties can be easily generated. rsc.orgresearchgate.net
These ligands, forming a palladalactam structure, have shown promise in challenging catalytic reactions like the Mizoroki-Heck coupling. rsc.org Theoretical calculations confirmed that a complex featuring a highly electron-donating triethylphosphine (B1216732) moiety resulted in the most electron-donating ligand system, forming a stronger bond with the palladium center. rsc.org This enhanced electron donation is crucial for activating less reactive substrates, such as aryl chlorides. rsc.orgresearchgate.net
In the realm of asymmetric catalysis, where creating a specific enantiomer (a non-superimposable mirror image of a molecule) is the goal, derivatives of this compound are also relevant. The asymmetric α-alkylation of a glycine (B1666218) Schiff base to produce chiral phenylalanine derivatives can be achieved using cinchona alkaloid-based phase-transfer catalysts. mdpi.com This method allows for the synthesis of specific enantiomers, such as (S)-tert-butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate, with high yield and enantioselectivity. mdpi.com Such chiral building blocks are valuable in medicinal chemistry. mdpi.com
Structure-Property Relationships in Molecular Recognition and Supramolecular Assemblies
The ability of a molecule to selectively bind to other molecules or ions—a process known as molecular recognition—is fundamental to many chemical and biological processes. The structure of this compound derivatives can be rationally designed to create highly selective probes for specific targets.
Rational Design of Molecular Probes for Selective Ion Recognition
By incorporating the N-phenylacetamide motif into larger, more complex structures, scientists can develop molecular probes that signal the presence of specific ions, often through a change in fluorescence. acs.org A prime example is the development of a "turn-on" fluorescent probe for the selective recognition of mercury(II) ions. researchgate.net
In this design, a thiacalix researchgate.netarene scaffold was functionalized with N-(4-(tert-butyl)-phenyl)-2-chloroacetamide moieties. researchgate.net This resulting molecule, TCAN2PA, exhibited a significant increase in fluorescence intensity specifically in the presence of Hg(II) ions in an acetonitrile (B52724) solution, with negligible response to a variety of other common metal ions. researchgate.net This high selectivity makes it a potentially effective sensor for detecting toxic mercury ions. researchgate.net The design leverages the specific coordination geometry and electronic properties that arise from combining the calixarene (B151959) macrocycle with the acetamide sidearms, creating a pre-organized binding pocket that is highly complementary to the target ion. researchgate.net The rational design of such probes often involves creating a system where the binding event disrupts a photoinduced electron transfer (PET) process, "turning on" the fluorescence of the molecule. acs.org
Principles of Supramolecular Assembly and Directed Intermolecular Interactions
The formation of ordered, multi-molecular structures, known as supramolecular assemblies, is governed by a range of specific, non-covalent interactions. numberanalytics.com These interactions, while weaker than covalent bonds, are highly directional and collectively dictate the three-dimensional architecture of molecular crystals. numberanalytics.comrsc.org Key intermolecular forces at play include hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.com The precise nature and geometry of these interactions are rooted in the molecule's electron density distribution, which can be visualized through the molecular electrostatic potential to understand and predict how molecules will recognize each other and assemble. rsc.org
In derivatives of this compound, the amide and phenyl functionalities are primary sites for directed intermolecular interactions. Crystal structure analyses of related compounds reveal specific, recurring bonding motifs. For instance, a complex pyrrole (B145914) derivative featuring a 2-oxo-2-phenylacetamido group and a tert-butyl isocyanide-derived amide demonstrates a network of hydrogen bonds. researchgate.net These include an intramolecular N—H⋯O hydrogen bond that helps define the molecule's conformation, as well as intermolecular C—H⋯O and C—H⋯π interactions that link molecules into extended slabs within the crystal lattice. researchgate.net The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of predictable synthons, such as catemers or dimers. iucr.org
Interactive Table: Summary of Intermolecular Interactions in Acetamide Derivatives
| Compound Class | Key Interacting Groups | Observed Intermolecular Interactions | Supramolecular Motif | Source(s) |
|---|---|---|---|---|
| Phenylacetamido-pyrrole derivative | Amide (N-H, C=O), Phenyl, Pyrrole | C—H⋯O hydrogen bonds, C—H⋯π interactions | Formation of molecular slabs | researchgate.net |
| N′-Benzylidene-4-tert-butylbenzohydrazide | Hydrazide (N-H, C=O), Phenyl | Strong N—H···O hydrogen bonds, C—H···O interactions | Crystal packing involving co-crystallized solvent molecules | mdpi.com |
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Amide (C=O), Phenyl, Isopropyl (C-H) | Pairwise C—H⋯O hydrogen bonds, O⋯π contacts | Inversion-related dimers | iucr.org |
Structure-Activity Relationship (SAR) Studies in Bioactive Molecular Scaffolds (Mechanistic Focus)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying a lead compound, researchers can identify the key pharmacophoric features required for molecular recognition and function. For scaffolds based on this compound, SAR studies focus on understanding how changes to the amide core, the phenyl ring, and the connecting linkers impact interactions with biological targets.
Impact of Amide Scaffold Modifications on Molecular Interaction Profiles
Modifications to the core amide scaffold, including the N-phenyl and acetamide portions, directly influence a molecule's electronic and steric properties, thereby altering its molecular interaction profile and biological activity.
Research on antimicrobial agents has shown that substitutions on the phenyl ring of N-phenylacetamide derivatives significantly modulate their efficacy. mdpi.comnih.gov For example, in a series of N-(Substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives, the introduction of specific substituents led to notable changes in antimicrobial activity. ecronicon.net The presence of 2,4-dimethyl groups or 2-methyl-4-chloro groups on the amide's phenyl ring resulted in increased activity, suggesting that these modifications improve the compound's fit or interactions within the target's binding site. ecronicon.net Similarly, in a series of N-phenylacetamides containing a 4-arylthiazole moiety, the nature of the substituent on the thiazole (B1198619) ring was a key determinant of antibacterial potency. mdpi.comnih.gov
A fundamental modification to the amide scaffold involves its isosteric replacement. The substitution of an amide bond with an ester bond is a common strategy to modulate physicochemical properties. acs.orgresearchgate.net This change removes a hydrogen bond donor (the amide N-H), which can significantly reduce the potential for forming intramolecular hydrogen bonds that may mask polar surface area. researchgate.net This modification can improve cell permeability, but it can also impact binding affinity if the N-H group is critical for anchoring the molecule to its biological target. acs.org The impact of such a core modification highlights the delicate balance between maintaining necessary binding interactions and optimizing properties like membrane transport.
Interactive Table: SAR of Amide Scaffold Modifications in Phenylacetamide Derivatives
| Base Scaffold | Modification | Biological Target/Assay | Effect on Activity | Source(s) |
|---|---|---|---|---|
| N-(phenyl)-2-(sulfamoyl)phenyl)acetamide | 2,4-dimethyl substitution on N-phenyl ring | Antimicrobial | Increased activity | ecronicon.net |
| N-(phenyl)-2-(sulfamoyl)phenyl)acetamide | 2-methyl-4-chloro substitution on N-phenyl ring | Antimicrobial | Increased activity | ecronicon.net |
| N-phenylacetamide-thiazole | Introduction of 4-fluorophenyl on thiazole | Antibacterial (Xoo) | High potency (EC50 = 156.7 µM) | nih.gov |
| 2-(pyrimidin-2-ylthio)-N-phenylacetamide | Various substitutions on N-phenyl ring | SIRT2 Inhibition | Potent inhibition (IC50 = 42 nM for lead compound) | researchgate.net |
Conformational Determinants of Amide Linker Variations on Receptor Binding
The amide bond itself imposes significant conformational constraints due to its partial double-bond character, which results in a high rotational energy barrier and a strong preference for a planar geometry. acs.orgresearchgate.net Consequently, the linker fragments that connect the core amide group to other pharmacophoric elements play a crucial role in defining the spatial orientation of the entire molecule. Variations in the length, rigidity, and composition of these linkers can profoundly affect a compound's ability to adopt the correct conformation for receptor binding.
Studies on GPR88 agonists based on a (4-substituted-phenyl)acetamide scaffold demonstrated that the linker between the amide nitrogen and the phenyl group is a key determinant of activity. nih.gov These findings suggest that the linker's primary role is to correctly position the phenyl group for optimal interactions within the receptor pocket. The importance of linker length was highlighted by the observation that removing a single methylene (B1212753) group from the linker in one analogue resulted in a 10-fold decrease in potency. nih.gov
Interactive Table: Effect of Amide Linker Variations on Biological Activity
| Compound Series | Linker Variation | Receptor/Target | Impact on Activity/Binding | Source(s) |
|---|---|---|---|---|
| GPR88 Agonists | Elimination of a methylene (CH2) group | GPR88 | 10-fold decrease in potency | nih.gov |
| Plk1 PBD Inhibitors | Alkyl chain linker vs. Amide-containing linker | Plk1 PBD | Amide linker showed lower activity than alkyl linker | acs.org |
Applications As Versatile Chemical Intermediates and Precursors for Functional Materials
Strategic Building Blocks in Advanced Organic Synthesis
N-tert-butyl-2-phenylacetamide serves as a valuable and strategic building block in the field of advanced organic synthesis. Its structure, featuring a reactive amide group and an aromatic ring, provides a versatile scaffold for the construction of more complex molecules. The presence of the tert-butyl group often imparts unique steric and electronic properties to the final products, influencing their reactivity and physical characteristics.
In one notable application, derivatives of this compound have been utilized in the synthesis of novel compounds with potential therapeutic applications. For instance, (S)-tert-Butyl 2-(2-phenylacetamido)-4-methylpentanoate has been synthesized from L-leucine tert-butyl ester, showcasing the use of the phenylacetamide moiety in creating dipeptide-like structures. nih.gov Similarly, other derivatives such as (S)-tert-Butyl 2-(2-(4-methoxyphenyl)acetamido)-4-methylpentanoate and (S)-tert-Butyl 2-(2-((2-methoxyphenyl)amino)acetamido)-4-methylpentanoate have been prepared, demonstrating the adaptability of the this compound framework for creating a library of related compounds. nih.gov
The synthetic utility of this compound is further underscored by its role in multicomponent reactions. For example, N-tert-butyl-2-isopropoxy-2-phenylacetamide has been synthesized through a direct alkylative Passerini reaction involving benzaldehyde, tert-butyl isocyanide, and 2-propanol, catalyzed by bismuth(III) triflate. semanticscholar.org This highlights the ability of the N-tert-butyl amide group to participate in complex bond-forming processes.
Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives
| Derivative Name | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| (S)-tert-Butyl 2-(2-phenylacetamido)-4-methylpentanoate | L-leucine tert-butyl ester, phenylacetic acid | Amide coupling | nih.gov |
| N-tert-Butyl-2-isopropoxy-2-phenylacetamide | Benzaldehyde, tert-butyl isocyanide, 2-propanol | Passerini reaction | semanticscholar.org |
Components in the Construction of Supramolecular Architectures
The distinct molecular structure of this compound, characterized by its amide functionality and aromatic ring, makes it an excellent candidate for the construction of intricate supramolecular architectures. These large-scale assemblies, held together by non-covalent interactions such as hydrogen bonding and π-π stacking, are at the forefront of materials science research due to their potential applications in areas like nanotechnology and molecular recognition.
While direct studies on the supramolecular behavior of this compound itself are not extensively documented in the provided search results, the principles of supramolecular chemistry strongly suggest its potential. For instance, related N,N'-(4-benzoyl-1,2-phenylene)bis(2-phenylacetamide) is noted for its potential to self-assemble into larger supramolecular structures due to its planar aromatic rings and hydrogen bonding capabilities. evitachem.com This analogous behavior highlights the inherent capacity of the phenylacetamide framework to participate in the formation of ordered, non-covalent networks.
The ability to form such organized structures is a key attribute for the bottom-up fabrication of functional materials. By modifying the substituents on the phenyl ring or the tert-butyl group, it is possible to fine-tune the intermolecular interactions and thus control the morphology and properties of the resulting supramolecular materials. This tunability opens up possibilities for creating materials with tailored optical, electronic, or host-guest properties.
Role in the Design and Synthesis of High-Performance Polymeric Materials
The incorporation of specific functional monomers into polymer chains is a powerful strategy for tailoring the properties of the resulting materials. This compound and its analogs present interesting possibilities in the design and synthesis of high-performance polymeric materials. The unique combination of a bulky, hydrophobic tert-butyl group and a polar, hydrogen-bonding capable amide group can impart a range of desirable characteristics to a polymer backbone.
The bulky tert-butyl group can increase the rigidity of a polymer chain, leading to a higher glass transition temperature and improved thermal stability. It can also create free volume within the polymer matrix, which can be beneficial for applications such as gas separation membranes. The amide group, with its ability to form hydrogen bonds, can enhance the mechanical strength and solvent resistance of the polymer.
Furthermore, the phenyl ring in this compound offers a site for further functionalization, allowing for the introduction of cross-linking capabilities or other desired functionalities into the polymer structure. Although the field is still developing, the potential of this compound and its derivatives as monomers or co-monomers in the synthesis of advanced polymers with tailored properties is significant.
Utility in Ligand Design and Catalyst Development for Organic Transformations
The efficiency and selectivity of many organic reactions are critically dependent on the design of the catalyst, which often features a metal center coordinated to one or more organic ligands. This compound and its derivatives have shown considerable utility in the field of ligand design, leading to the development of novel catalysts for a variety of organic transformations.
The modular nature of these ligands, allowing for the tuning of electronic and steric properties by varying the phosphine (B1218219) component, highlights the versatility of the N-phenylacetamide backbone. rsc.orgresearchgate.net Theoretical calculations have confirmed that the ligand system derived from this scaffold is highly electron-donating, which is a desirable property for many catalytic applications. rsc.orgresearchgate.net
In another example, bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium has been synthesized and characterized. mdpi.com This compound, which features two N-tert-butylacetamido ligands, was explored for its potential in hydrophosphination catalysis. mdpi.com While this specific complex did not show the desired reactivity, the study demonstrates the ability of N-tert-butylacetamide to act as a ligand for early transition metals, opening up avenues for the development of new catalytic systems.
The ability to fine-tune the ligand environment around a metal center is paramount for controlling the outcome of a catalytic reaction. The use of this compound and its derivatives in ligand design provides a powerful tool for chemists to develop more efficient, selective, and robust catalysts for a wide range of important organic transformations.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| (S)-tert-Butyl 2-(2-phenylacetamido)-4-methylpentanoate | |
| L-leucine tert-butyl ester | |
| (S)-tert-Butyl 2-(2-(4-methoxyphenyl)acetamido)-4-methylpentanoate | |
| (S)-tert-Butyl 2-(2-((2-methoxyphenyl)amino)acetamido)-4-methylpentanoate | |
| N-tert-butyl-2-isopropoxy-2-phenylacetamide | |
| Bismuth(III) triflate | |
| N,N'-(4-benzoyl-1,2-phenylene)bis(2-phenylacetamide) | |
| 4-arylthiazole | |
| N-tert-butylacrylamide | |
| 2,4-Dichlorophenyl methacrylate | |
| 2-chloro-N-phenylacetamide | |
| Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium | |
| Benzaldehyde | |
| tert-butyl isocyanide | |
| 2-propanol | |
| Phenylacetic acid |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy of N-tert-butyl-2-phenylacetamide reveals distinct signals corresponding to each unique proton environment in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.22-7.37 ppm. The methylene (B1212753) (-CH₂-) protons, situated between the phenyl ring and the amide carbonyl group, produce a singlet at approximately δ 3.47-3.48 ppm. A broad singlet corresponding to the amide proton (N-H) is observed around δ 5.18-5.36 ppm. The most upfield signal is a sharp singlet at approximately δ 1.28 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.37 - 7.22 | m | 5H | Phenyl (C₆H₅) |
| 5.36 | br. s | 1H | Amide (NH) |
| 3.47 | s | 2H | Methylene (CH₂) |
| 1.28 | s | 9H | tert-Butyl (C(CH₃)₃) |
Data sourced from multiple research reports. nih.govunipi.it
The ¹³C NMR spectrum provides further structural confirmation by detecting the unique carbon atoms within the molecule. The carbonyl carbon (C=O) of the amide group is typically the most downfield signal, appearing around δ 170.2-170.3 ppm. The quaternary carbon of the phenyl ring to which the acetyl group is attached is found at δ 135.4 ppm, while the other aromatic carbons resonate in the δ 127.0-129.2 ppm region. The carbon atom of the tert-butyl group attached to the nitrogen appears at δ 51.1-51.2 ppm. The methylene carbon (-CH₂-) gives a signal at approximately δ 44.7-44.8 ppm. Finally, the three equivalent methyl carbons of the tert-butyl group are observed at δ 28.6 ppm. nih.govunipi.it
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.2 | Carbonyl (C=O) |
| 135.4 | Quaternary Phenyl C |
| 129.2 | Phenyl CH |
| 128.8 | Phenyl CH |
| 127.0 | Phenyl CH |
| 51.1 | tert-Butyl Quaternary C |
| 44.7 | Methylene (CH₂) |
| 28.6 | tert-Butyl (CH₃) |
Data sourced from multiple research reports. nih.govunipi.it
Proton Nuclear Magnetic Resonance (1H NMR)
Mass Spectrometry (MS) for Molecular Weight and Composition Confirmation
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₁₂H₁₇NO), the theoretical monoisotopic mass is calculated to be 191.131014166 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass value that corresponds very closely to this theoretical calculation, thereby confirming the molecular formula. Standard electron ionization (EI) mass spectrometry reveals a molecular ion peak [M]⁺ at m/z 191, with other significant fragments observed at m/z values of 176, 136, 120, 106, 92, 65, 57, and 41, corresponding to various fragmentation pathways of the parent molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Monitoring
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A prominent band around 3274-3100 cm⁻¹ is attributed to the N-H stretching vibration of the secondary amide. nih.govacs.org The strong absorption peak observed in the region of 1638-1643 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band). nih.govacs.org The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are seen around 3078 cm⁻¹ and 2924-2970 cm⁻¹, respectively. nih.govacs.org
Table 3: Key IR Absorption Bands for this compound (KBr Pellet)
| Frequency (cm⁻¹) | Description of Vibration |
|---|---|
| 3274 - 3100 | N-H Stretch |
| 3078 | Aromatic C-H Stretch |
| 2970 - 2924 | Aliphatic C-H Stretch |
| 1643 - 1638 | C=O Stretch (Amide I) |
| 1550 | N-H Bend (Amide II) |
| 1491 - 1442 | Aromatic C=C Stretch |
Data compiled from multiple research reports. nih.govacs.org
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. While X-ray crystallography is a powerful tool for structural elucidation, and its use has been reported for analogous and related amide compounds wiley-vch.deamanote.com, specific crystal structure data for this compound was not available in the surveyed scientific literature. The application of this technique to the title compound would be necessary to unambiguously determine its solid-state conformation and packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of the types of chemical bonds and functional groups present. For this compound, the primary chromophores—the parts of the molecule that absorb light—are the phenyl group and the amide functional group.
The phenyl group contains a system of delocalized π-electrons and typically exhibits two main absorption bands. The first is a strong E2-band (ethylenic) occurring around 200-210 nm and the second is a weaker B-band (benzenoid) with fine structure, appearing in the 250-270 nm region. The amide group itself has a weak n→π* transition around 210-220 nm and a more intense π→π* transition below 200 nm.
In the complete molecule of this compound, the interaction of these chromophores influences the final spectrum. While specific experimental data for the UV-Vis spectrum of this compound is not detailed in the surveyed literature, absorption is expected in the ultraviolet range. For related compounds, High-Performance Liquid Chromatography (HPLC) methods often utilize UV detection at wavelengths such as 230 nm, indicating significant absorbance in this region wiley-vch.de. The principles of UV-Vis spectroscopy are governed by the Beer-Lambert law, which relates absorbance to the concentration of the substance, the path length of the light, and the molar absorptivity of the molecule at a given wavelength uv-vis-spectral-atlas-mainz.org. This relationship allows for the quantitative determination of the compound in solution and is also instrumental in studying how the compound's electronic structure changes upon forming complexes with other molecules, such as metal ions or host molecules in supramolecular chemistry.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry for monitoring the progress of a reaction, isolating products, and assessing the purity of the final compound. For this compound, both gas and liquid chromatography are routinely employed.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. A sample is vaporized and injected into a column, where it is carried by an inert gas (the mobile phase), such as helium or nitrogen etamu.edu. The separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column . The time it takes for a compound to pass through the column to the detector is known as its retention time, which is a characteristic identifier under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate) etamu.edu.
When GC is coupled with a mass spectrometer (GC-MS), it becomes a formidable tool for both separation and identification. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a molecular "fingerprint" etamu.edu.
For N-substituted-2-phenylacetamides, the fragmentation patterns are well-characterized. Research on related compounds shows that a typical fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group nih.gov. For this compound (molar mass: 191.27 g/mol nih.gov), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 191. Key fragmentation processes would include:
Formation of the tropylium (B1234903) ion (m/z 91): A common and often abundant fragment for compounds containing a benzyl (B1604629) group, resulting from the cleavage of the C-C bond adjacent to the carbonyl and rearrangement.
McLafferty Rearrangement: A characteristic fragmentation of amides, which could lead to a fragment at m/z 135.
Loss of the tert-butyl group: Cleavage of the amide C-N bond can result in the formation of a stable tert-butyl cation (m/z 57) and a corresponding phenylacetyl isocyanate fragment or its rearrangement products.
Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom can produce a characteristic iminium ion researchgate.net.
Table 1: Predicted GC-MS Fragmentation for this compound
| Predicted m/z | Proposed Ion/Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 135 | [C₈H₉NO]⁺ | McLafferty Rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion (Benzylic cleavage) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical separation technique for non-volatile or thermally unstable compounds. It is essential for determining the purity of this compound and for monitoring its synthesis. In HPLC, the sample is dissolved in a solvent and forced through a column packed with a stationary phase at high pressure.
For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more nonpolar compounds are retained longer on the column.
While specific, validated HPLC methods for this compound are proprietary to individual research labs, a typical method can be designed based on its structure and methods for similar compounds sielc.com. Purity analysis for analogous compounds is often confirmed to be ≥95% by HPLC before their use in further applications nih.gov. Reaction progress can also be monitored by taking small aliquots from the reaction mixture and analyzing them by HPLC to observe the consumption of reactants and the formation of the product.
Table 2: Representative HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile : Water gradient | Elution of the compound from the column |
| Detector | UV-Vis Detector at ~230 nm wiley-vch.de | Detection and quantification of the analyte |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times |
Q & A
Q. What are the standard synthetic routes for N-tert-butyl-2-phenylacetamide, and how do reaction conditions influence yield?
The compound can be synthesized via two primary routes:
- Route 1 : Reaction of phenylacetonitrile with tert-butyl alcohol under sulfuric acid catalysis, followed by hydrolysis to yield tert-butylamine and phenylacetic acid intermediates .
- Route 2 : Alkaline hydrolysis of intermediates derived from phenylacetonitrile and isobutylene at high temperatures (260°C) and pressure (5.0 MPa) . Yield optimization depends on solvent choice, catalyst efficiency, and precise control of temperature/pressure. Lower yields in Route 2 (42%) highlight the need for reaction condition refinement .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are critical for structural validation. For example, C-NMR peaks at δ 169.0 (C=O) and 51.1 (tert-butyl Cq) confirm the acetamide backbone .
- Mass Spectrometry : HR-ESI-MS provides exact mass verification (e.g., observed [M+Na] at m/z 336.1682 vs. calculated 336.1684) .
- Chromatography : Silica gel flash column chromatography (25% EtOAc/hexane) is used for purification, with purity assessed via GC/MS or HPLC .
Q. How can researchers mitigate oxidative degradation during storage of this compound?
Use antioxidants like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w, stored in amber glass under inert gas (N or Ar) at −20°C to prevent radical-mediated degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic methods for this compound?
Discrepancies in yield (e.g., 42% vs. higher literature values) may arise from incomplete reaction monitoring or side reactions. Mitigation includes:
Q. How can multicomponent reactions (MCRs) improve the synthesis of this compound derivatives?
MCRs enable rapid diversification of the acetamide scaffold. For example, combining tert-butylamine, phenylacetic acid derivatives, and electrophiles (e.g., indole or thiomorpholine) in one pot yields analogs like 3n (N-tert-butyl-2-(1,1-dioxidothiomorpholino)-2-phenylacetamide) with 65–78% yields . Key parameters:
- Solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
- Stoichiometric control to minimize byproducts .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- PubChem : Validates IUPAC names, SMILES, and InChI keys for database alignment .
- Molecular Dynamics Simulations : Predict solubility in solvents (e.g., logP ~2.8) and stability under thermal stress .
- ADMET Prediction : Software like SwissADME estimates bioavailability and metabolic pathways for pharmacological profiling .
Q. How do structural modifications of this compound impact its biological activity?
Substitutions at the phenyl or tert-butyl group alter bioactivity:
- Chlorophenyl analogs : Enhanced binding to neurological targets (e.g., GABA receptors) due to increased lipophilicity .
- Sulfonyl additions : Improve water solubility but may reduce blood-brain barrier penetration . Activity is validated via in vitro assays (e.g., enzyme inhibition) and comparative SAR studies .
Methodological Notes
- Data Validation : Cross-reference NMR/MS data with PubChem entries to resolve spectral ambiguities .
- Reaction Scaling : Pilot small-scale reactions (<10 mmol) before industrial-scale synthesis to assess safety and reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., tert-butylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
